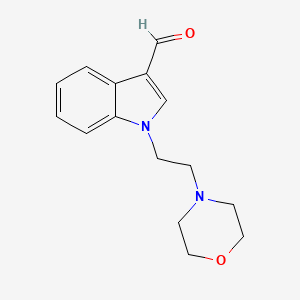

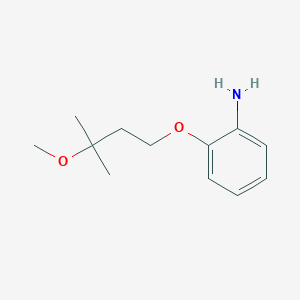

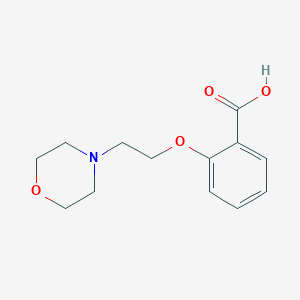

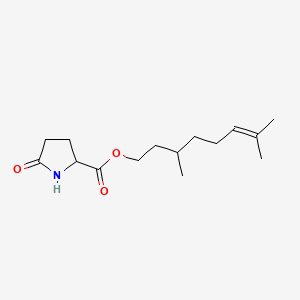

2-(2-Morpholin-4-ylethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

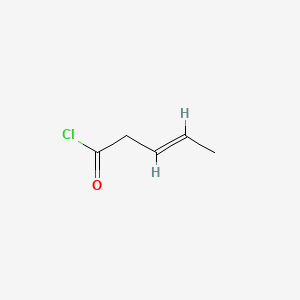

2-(2-Morpholin-4-ylethoxy)benzoic acid (2-Morpholin-4-ylethoxybenzoic acid, 2-MOB) is a synthetic organic compound with a wide range of uses in scientific research. It is a versatile molecule that is used as a precursor in the synthesis of a variety of compounds, as well as a reagent in various chemical reactions. 2-MOB is also used as a model compound for studying the mechanisms of action of other compounds and is a valuable tool in biochemical and physiological research.

Scientific Research Applications

Prodrug Development and Therapeutic Applications

- A study detailed the synthesis of water-soluble acetylsalicylic acid (ASA) prodrugs incorporating nitric oxide (NO)-releasing groups, including a derivative with structural similarities to 2-(2-Morpholin-4-ylethoxy)benzoic acid. These compounds, designed to release ASA and NO upon metabolic conversion, showed potential for reduced gastrotoxicity and enhanced anti-inflammatory effects, indicating their promise for clinical applications without focusing on drug use or dosage specifics (Rolando et al., 2013).

Material Science and Corrosion Inhibition

- Research into new N-heterocyclic compounds based on 8-hydroxyquinoline for mild steel corrosion inhibition in HCl solution was conducted. Although not directly involving this compound, these studies showcase the application of morpholine derivatives in protecting metals against corrosion, highlighting the relevance of such compounds in material science and industrial applications (Rbaa et al., 2020).

Molecular Synthesis and Chemical Interactions

- A detailed examination of morpholinium salts of ring-substituted benzoic acid analogues revealed intricate hydrogen-bonded polymeric structures. This research underscores the utility of morpholine and its derivatives in forming structurally complex materials, relevant for understanding molecular interactions and designing new materials (Smith & Lynch, 2016).

Antimicrobial and Antiplatelet Activities

- Investigations into novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, reacting with morpholine, highlighted potential antimicrobial activities. This illustrates the broader pharmacological interest in morpholine derivatives, beyond their use in drug formulations, focusing on their intrinsic biological properties (Abubshait et al., 2011).

DNA Interactions and Anticancer Potential

- A study on water-soluble phthalocyanines substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups demonstrated significant interactions with DNA and showed potential as anticancer agents due to their DNA-binding and photocleavage activities. Such findings reveal the importance of morpholine derivatives in developing therapeutic agents targeting genetic material (Barut et al., 2016).

Biochemical Analysis

Biochemical Properties

2-(2-Morpholin-4-ylethoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxyl methyltransferase enzymes, which are involved in the methylation of benzoic acid derivatives . These interactions are crucial for the compound’s role in biochemical pathways, influencing the synthesis and modification of other molecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways and cellular stress responses . These effects can lead to changes in cell behavior, including alterations in growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it may inhibit certain enzymes involved in the synthesis of benzoic acid derivatives, thereby affecting the overall metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and reducing cellular stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is essential for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and modification of benzoic acid derivatives . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in these pathways is crucial for its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is important for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell. For example, its presence in the cytoplasm or nucleus can affect gene expression and metabolic processes.

properties

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVCENFXJDYZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)